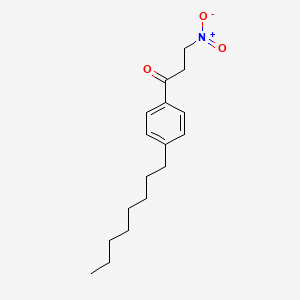

3-Nitro-1-(4-octylphenyl)propan-1-one

Beschreibung

BenchChem offers high-quality 3-Nitro-1-(4-octylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1-(4-octylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-nitro-1-(4-octylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-Nitro-1-(4-octylphenyl)propan-1-one, a compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts acylation to form the key intermediate, 4-octylacetophenone, followed by a base-catalyzed Henry (nitroaldol) reaction with nitromethane and subsequent transformation to yield the final product. This guide details the experimental protocols, reaction mechanisms, and quantitative data to facilitate its replication and further investigation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the acylation of octylbenzene to introduce the acetyl group, followed by the addition of a nitroethyl moiety to the acetophenone derivative.

Caption: Proposed two-step synthesis pathway for 3-Nitro-1-(4-octylphenyl)propan-1-one.

Experimental Protocols

Step 1: Synthesis of 4-Octylacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for the synthesis of aromatic ketones. In this step, octylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.

Reaction:

Octylbenzene + Acetyl Chloride --(AlCl₃)--> 4-Octylacetophenone + HCl

Experimental Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a dry solvent such as dichloromethane or carbon disulfide at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

-

After the formation of the acylium ion complex, add octylbenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is then quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4-octylacetophenone.

Step 2: Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one via Henry Reaction

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The initial product is a β-nitro alcohol, which can be subsequently converted to the target β-nitro ketone.

Reaction:

4-Octylacetophenone + Nitromethane --(Base)--> 3-Hydroxy-3-nitro-1-(4-octylphenyl)propane --([O] or -H₂O)--> 3-Nitro-1-(4-octylphenyl)propan-1-one

Experimental Procedure:

-

To a solution of 4-octylacetophenone (1.0 eq.) in a suitable solvent like methanol or ethanol, add nitromethane (1.5 - 2.0 eq.).

-

Cool the mixture to 0 °C and add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, portion-wise.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the solvent is removed under reduced pressure.

-

The crude β-nitro alcohol intermediate is extracted with an organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

-

The crude β-nitro alcohol is then subjected to conditions that promote the formation of the β-nitro ketone. This can be achieved either through dehydration to the nitroalkene followed by rehydration, or by direct oxidation. For dehydration, heating the crude product with a dehydrating agent or a stronger base can be effective. Alternatively, oxidation using a mild oxidizing agent can yield the desired ketone.

-

The final product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yields are representative and may vary based on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Yield (%) |

| 4-Octylacetophenone | C₁₆H₂₄O | 232.36 | Colorless to pale yellow liquid | 75-85% |

| 3-Nitro-1-(4-octylphenyl)propan-1-one | C₁₇H₂₅NO₃ | 291.39 | - | 60-70% (from 4-octylacetophenone) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one.

Caption: Experimental workflow for the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one.

Conclusion

This technical guide outlines a feasible and well-established synthetic route for 3-Nitro-1-(4-octylphenyl)propan-1-one. The described two-step pathway, involving a Friedel-Crafts acylation followed by a Henry reaction and subsequent transformation, utilizes common and accessible laboratory reagents and techniques. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient preparation of this and structurally related compounds for further scientific exploration. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

In-Depth Technical Guide to CAS 899822-97-0: Spectroscopic Data and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

CAS Number: 899822-97-0

-

Chemical Name: 3-Nitro-1-(4-octylphenyl)propan-1-one

-

Molecular Formula: C₁₇H₂₅NO₃

-

Molecular Weight: 291.39 g/mol

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, IR, and Mass Spectrometry) for 3-Nitro-1-(4-octylphenyl)propan-1-one is not publicly available. However, a predicted ¹³C NMR spectrum has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Predicted)

The following table summarizes the predicted chemical shifts for the carbon atoms in 3-Nitro-1-(4-octylphenyl)propan-1-one. This data can serve as a reference for the analysis of experimentally obtained spectra.

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 197.5 |

| 2 | 40.5 |

| 3 | 71.5 |

| 4 | 134.5 |

| 5, 9 | 129.0 |

| 6, 8 | 128.5 |

| 7 | 145.0 |

| 1' | 36.0 |

| 2' | 31.9 |

| 3' | 29.5 |

| 4' | 29.4 |

| 5' | 29.3 |

| 6' | 29.2 |

| 7' | 22.7 |

| 8' | 14.1 |

Predicted data should be used as a guide and confirmed with experimental results.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the latest information, experimental IR and MS data for CAS 899822-97-0 have not been published in publicly accessible literature. Researchers requiring this data may need to perform their own analyses or contact commercial suppliers who may have this information as part of their quality control documentation.

Experimental Protocols

The acquisition of spectroscopic data for 3-Nitro-1-(4-octylphenyl)propan-1-one would follow standard laboratory procedures.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (General Protocol)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Analysis: Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's properties.

-

Data Interpretation: Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern of the compound.

Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one

This compound is an intermediate in the synthesis of Fingolimod impurities.[1] The synthesis involves a two-step process starting from 1-octylbenzene.

Experimental Workflow

The synthesis proceeds via Friedel-Crafts acylation followed by a substitution reaction.

Caption: Synthetic pathway to 3-Nitro-1-(4-octylphenyl)propan-1-one.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations.

Caption: Key chemical principles in the synthesis of the target compound.

This guide provides the currently available technical information on CAS 899822-97-0. Researchers are encouraged to perform their own analytical characterization to obtain detailed experimental spectroscopic data. The provided synthetic context and predicted data serve as a valuable resource for those working with this compound in the field of drug development and organic synthesis.

References

Unraveling the Activity of 3-Nitro-1-(4-octylphenyl)propan-1-one: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical compound with the molecular formula C17H25NO3.[1] While it is recognized as a synthetic intermediate and an impurity in the production of Fingolimod, a modulator of sphingosine-1-phosphate receptors used in the treatment of multiple sclerosis, detailed scientific literature elucidating its specific mechanism of action remains scarce.[2][3] This guide provides a comprehensive overview of the currently available information regarding this compound and the broader context of nitro compounds' biological activities.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any investigation into its biological function. The table below summarizes the key properties of 3-Nitro-1-(4-octylphenyl)propan-1-one.

| Property | Value | Source |

| Molecular Formula | C17H25NO3 | PubChem[1] |

| Molecular Weight | 291.4 g/mol | PubChem[1] |

| CAS Number | 899822-97-0 | Chemicea[2] |

| IUPAC Name | 3-nitro-1-(4-octylphenyl)propan-1-one | PubChem[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |

Potential Biological Activity: Insights from Related Nitro Compounds

The nitro group is an effective scaffold in the synthesis of new bioactive molecules and can be found in compounds with antineoplastic, antibiotic, antihypertensive, and antiparasitic properties. The biological effects of nitro compounds are often linked to redox reactions within cells, which can lead to cytotoxicity. This dual nature means the nitro group can be considered both a pharmacophore and a toxicophore.

For instance, the antibacterial action of 5-nitrofuran derivatives is initiated by the biological reduction of the nitro group to a hydroxylamino group, a process catalyzed by nitroreductase enzymes.[5] This bioactivation is crucial for their cytotoxic effects.[5]

Relationship to Fingolimod

3-Nitro-1-(4-octylphenyl)propan-1-one is identified as a synthetic intermediate for 1-Hydroxy-3-nitrodeamino Fingolimod, which is an impurity of Fingolimod.[3] Fingolimod itself is an immunomodulator that acts as a sphingosine-1-phosphate receptor modulator, inhibiting lymphocyte emigration from lymphoid organs.[2][3] Given this relationship, a hypothetical area of investigation could be whether 3-Nitro-1-(4-octylphenyl)propan-1-one interacts with any components of the sphingosine-1-phosphate signaling pathway. However, no published data currently supports this hypothesis.

Future Directions and Research Gaps

The absence of specific studies on the mechanism of action of 3-Nitro-1-(4-octylphenyl)propan-1-one highlights a significant research gap. To elucidate its biological role, a systematic experimental approach would be required.

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for investigating the mechanism of action of this compound.

Figure 1. A proposed experimental workflow for elucidating the mechanism of action.

Conclusion

Currently, there is a notable lack of publicly available scientific data on the specific mechanism of action of 3-Nitro-1-(4-octylphenyl)propan-1-one. While its chemical properties are documented and its role as a synthetic intermediate is known, its biological activity remains uncharacterized. Future research, guided by the general understanding of nitro compounds and employing systematic experimental workflows, is necessary to uncover the potential therapeutic or toxicological properties of this molecule. For now, any consideration of its biological effects must be inferred from the broader class of nitro-containing compounds and its relationship to Fingolimod, with the understanding that these are speculative and require experimental validation.

References

- 1. 3-Nitro-1-(4-octylphenyl)propan-1-one | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-1-(4-octylphenyl)propan-1-one | CAS No- 899822-97-0 [chemicea.com]

- 3. Cas 899822-97-0,3-nitro-1-(4-octylphenyl)-preopanone | lookchem [lookchem.com]

- 4. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

Technical Guide: Determining the Solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 3-Nitro-1-(4-octylphenyl)propan-1-one

3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical entity featuring a substituted aromatic ring, a ketone functional group, and a nitro group. The presence of a long alkyl chain (octyl group) suggests a significant nonpolar character, which will heavily influence its solubility profile. The nitro group and ketone moiety add some polarity to the molecule. Understanding its solubility in a range of organic solvents, from polar to nonpolar, is essential for applications in synthesis, purification (e.g., crystallization), and formulation.

Quantitative Solubility Data

The following table structure is recommended for presenting empirically determined solubility data for 3-Nitro-1-(4-octylphenyl)propan-1-one. Researchers should populate this table with their experimental findings.

Table 1: Solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Non-Polar Solvents | ||||

| Heptane | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Toluene | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Polar Aprotic Solvents | ||||

| Acetone | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Acetonitrile | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Polar Protic Solvents | ||||

| Methanol | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Ethanol | 25 | Data not available | Data not available | HPLC/UV-Vis |

| Isopropanol | 25 | Data not available | Data not available | HPLC/UV-Vis |

Note: The above table is a template. Experimental values should be determined and inserted.

Experimental Protocols

The determination of solubility can be achieved through several well-established methods. The choice of method often depends on the required accuracy, the amount of sample available, and the throughput needed.

Equilibrium Solubility Determination via the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of 3-Nitro-1-(4-octylphenyl)propan-1-one in a specific solvent at a constant temperature.

Materials:

-

3-Nitro-1-(4-octylphenyl)propan-1-one (solid, crystalline form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-Nitro-1-(4-octylphenyl)propan-1-one to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using standard solutions of known concentrations of 3-Nitro-1-(4-octylphenyl)propan-1-one.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These are often based on kinetic, rather than thermodynamic, solubility measurement.

Objective: To rapidly estimate the solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one across a panel of solvents.

Typical Workflow (e.g., using a multi-well plate format):

-

A stock solution of 3-Nitro-1-(4-octylphenyl)propan-1-one is prepared in a highly soluble solvent like DMSO.

-

Small aliquots of the stock solution are dispensed into wells of a microtiter plate.

-

The target solvents are added to the wells, and the solution is mixed.

-

The plate is incubated, and the point at which the compound precipitates is detected, often by light scattering (nephelometry) or UV absorbance.

-

The solubility is estimated based on the concentration at which precipitation occurs.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this relationship must be determined experimentally.

-

Solvent Polarity: The principle of "like dissolves like" is a good starting point. Given its structure, 3-Nitro-1-(4-octylphenyl)propan-1-one is expected to have higher solubility in moderately polar to nonpolar organic solvents that can interact with its phenyl and octyl groups.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the experiments.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion

This guide provides the necessary framework for a researcher to systematically determine and report the solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one in various organic solvents. By following the detailed experimental protocol for the shake-flask method and adhering to the structured data presentation format, reliable and reproducible solubility data can be generated. This information is fundamental for the successful development of processes and formulations involving this compound.

An In-depth Technical Guide to 3-Nitro-1-(4-octylphenyl)propan-1-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one, a key chemical intermediate. Primarily recognized for its role in the synthesis of the immunomodulating drug Fingolimod, this compound's history is intrinsically linked to the development of treatments for multiple sclerosis. This document details its physicochemical properties, outlines the primary synthetic routes with experimental protocols, and presents available quantitative data. Furthermore, it includes visualizations of the synthetic pathways to aid in understanding the chemical transformations involved.

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one (CAS No. 899822-97-0) is a nitro compound that has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of Fingolimod (Gilenya®)[1][2]. Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of relapsing-remitting multiple sclerosis[1][3]. The discovery and optimization of synthetic routes to Fingolimod have led to the development and characterization of several intermediates, with 3-Nitro-1-(4-octylphenyl)propan-1-one being of primary importance.

The presence of the nitro group and the long alkyl chain in its structure makes it a versatile precursor for the construction of the final drug molecule. This guide will delve into the known scientific and patent literature to provide a detailed account of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Nitro-1-(4-octylphenyl)propan-1-one is presented in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 899822-97-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 291.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-nitro-1-(4-octylphenyl)propan-1-one | --INVALID-LINK-- |

| Appearance | White to off-white solid | [Generic Supplier Data] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Discovery and History

The history of 3-Nitro-1-(4-octylphenyl)propan-1-one is not that of a standalone discovery but is embedded in the process development of Fingolimod. Fingolimod was first synthesized in 1992[1]. In the quest for more efficient and scalable synthetic routes for this drug, various chemical pathways were explored.

The emergence of 3-Nitro-1-(4-octylphenyl)propan-1-one as a key intermediate is documented in several patents outlining novel synthetic processes for Fingolimod. These patents, filed in the 2000s and 2010s, describe its preparation as a pivotal step to construct the core structure of the final active pharmaceutical ingredient. For instance, its synthesis via Friedel-Crafts acylation of octylbenzene represents a significant advancement in producing Fingolimod precursors.

Synthesis

There are two primary synthetic routes for the preparation of 3-Nitro-1-(4-octylphenyl)propan-1-one that are documented in the patent literature.

Route 1: Friedel-Crafts Acylation of Octylbenzene

This is the most commonly cited method for the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one. It involves the reaction of octylbenzene with a 3-nitropropanoic acid derivative, typically 3-nitropropanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The following protocol is a representative procedure based on descriptions from patent literature.

-

Reaction Setup: To a stirred solution of octylbenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride in portions at a reduced temperature (e.g., 0-5 °C).

-

Addition of Acylating Agent: Slowly add a solution of 3-nitropropanoyl chloride in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Route 2: Nitration of p-Octyl-3-bromopropiophenone

An alternative route involves the nitration of p-octyl-3-bromopropiophenone. This method utilizes a nucleophilic substitution reaction where the bromide is displaced by a nitrite group.

The following is a representative procedure based on descriptions from patent literature.

-

Reaction Setup: Dissolve p-octyl-3-bromopropiophenone in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Nitrating Agent: Add sodium nitrite to the solution and stir the mixture at room temperature.

-

Reaction: The reaction progress is monitored by TLC or HPLC. The reaction is typically stirred for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data

Detailed quantitative data for the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one is not extensively available in peer-reviewed scientific journals. However, some data can be inferred from patent literature and supplier information.

| Data Type | Value/Description | Source |

| Yield (Route 2) | A yield of 80% is reported for a similar nitration reaction to produce a nitro compound. | --INVALID-LINK-- |

| Purity | Commercially available with purity >98%. | --INVALID-LINK-- |

| Spectroscopic Data | NMR, and MS data are available from some commercial suppliers upon request, but not publicly detailed. | --INVALID-LINK-- |

Role in Fingolimod Synthesis and Further Transformations

3-Nitro-1-(4-octylphenyl)propan-1-one is a versatile intermediate that undergoes several key transformations in the synthesis of Fingolimod. The subsequent steps typically involve the reduction of both the ketone and the nitro group, followed by hydroxymethylation.

The reduction of the ketone to a hydroxyl group and the nitro group to an amine are critical steps. These transformations can be carried out using various reducing agents. The subsequent hydroxymethylation introduces the two hydroxymethyl groups to form the 2-amino-1,3-propanediol moiety characteristic of Fingolimod.

Conclusion

3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical compound whose significance is derived from its role as a key intermediate in the synthesis of the important pharmaceutical agent, Fingolimod. Its discovery is a result of extensive process development research aimed at making the production of Fingolimod more efficient and scalable. The primary synthetic routes to this intermediate are well-documented in patent literature, with Friedel-Crafts acylation being a prominent method. While detailed, publicly available quantitative and spectroscopic data remains somewhat limited, its importance in the pharmaceutical industry is undisputed. This guide provides a consolidated resource for researchers and professionals in the field of drug development, summarizing the current knowledge on this pivotal compound.

References

In-Depth Technical Guide: Safety and Handling of 3-Nitro-1-(4-octylphenyl)propan-1-one

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-Nitro-1-(4-octylphenyl)propan-1-one based on available chemical data and general knowledge of related compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, some of the safety and toxicological information has been inferred from data on aromatic nitro compounds and ketones. All personnel handling this substance should exercise caution and use this guide as a supplement to, not a replacement for, standard laboratory safety practices and professional judgment.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of 3-Nitro-1-(4-octylphenyl)propan-1-one.

| Property | Value | Source |

| CAS Number | 899822-97-0 | [BioCrick, Pharmaffiliates] |

| Molecular Formula | C17H25NO3 | [PubChem] |

| Molecular Weight | 291.39 g/mol | [PubChem] |

| Appearance | Crystalline solid | [BioCrick] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [BioCrick, CAMEO Chemicals] |

| Storage | Desiccate at -20°C or store at 2-8°C in a refrigerator. | [BioCrick, Pharmaffiliates] |

| IUPAC Name | 3-nitro-1-(4-octylphenyl)propan-1-one | [PubChem] |

Hazard Identification and GHS Classification (Inferred)

The following Global Harmonized System (GHS) classification is inferred based on the general hazards associated with aromatic nitro compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling Precautions

Due to the potential hazards, strict safety protocols should be followed when handling 3-Nitro-1-(4-octylphenyl)propan-1-one.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing PPE is outlined below.

Caption: General Personal Protective Equipment (PPE) workflow.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and nitrile gloves should be worn. Change gloves immediately if they become contaminated.

-

Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Engineering Controls

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information (Inferred)

Specific toxicological data for 3-Nitro-1-(4-octylphenyl)propan-1-one is not available. The information below is based on the general toxicology of aromatic nitro compounds.

Aromatic nitro compounds are known to be toxic. [1]Their toxicity is often related to the reduction of the nitro group to form reactive intermediates that can cause cellular damage. [2]These compounds can be mutagenic and carcinogenic. [1]

Caption: Generalized toxicological pathway for aromatic nitro compounds.

Experimental Protocols

The following are generalized protocols for handling 3-Nitro-1-(4-octylphenyl)propan-1-one in a laboratory setting. These should be adapted to the specifics of the planned experiment.

Preparation of a Stock Solution

-

Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary glassware and equipment (e.g., balance, weigh boat, spatula, volumetric flask, appropriate solvent).

-

Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully weigh the desired amount of 3-Nitro-1-(4-octylphenyl)propan-1-one.

-

Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask of the desired volume.

-

Dissolution: Add a small amount of the desired solvent (e.g., DMSO, acetone) to the volumetric flask to dissolve the solid. Swirl gently to mix.

-

Dilution: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately, as recommended at -20°C or 2-8°C.

Accidental Spill Response

-

Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a small spill, use an absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid raising dust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste according to institutional and local regulations for chemical waste.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases. [3]* Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

This guide is intended for use by trained professionals in a laboratory setting. Always consult with your institution's safety officer for specific guidance and protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one, a β-nitro ketone. The synthesis is a two-step process commencing with the synthesis of the chalcone intermediate, (E)-1-(4-octylphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation. This is followed by a Michael addition of nitromethane to the chalcone to yield the final product. This compound may serve as a valuable intermediate in various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 899822-97-0 | [1][2][3] |

| Molecular Formula | C₁₇H₂₅NO₃ | [1][4] |

| Molecular Weight | 291.39 g/mol | [1][4] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

The synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one is achieved in two primary experimental stages.

Step 1: Synthesis of (E)-1-(4-octylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This step involves the base-catalyzed Claisen-Schmidt condensation of 4-octylacetophenone and formaldehyde.[5][6][7]

-

Materials:

-

4-Octylacetophenone

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-octylacetophenone (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of formaldehyde (1.1 equivalents).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-1-(4-octylphenyl)prop-2-en-1-one.

-

Step 2: Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one

This step involves the Michael addition of nitromethane to the synthesized chalcone intermediate.[8][9][10]

-

Materials:

-

Procedure:

-

In a round-bottom flask, dissolve (E)-1-(4-octylphenyl)prop-2-en-1-one (1 equivalent) in the chosen solvent.

-

Add nitromethane (3-5 equivalents).

-

Add the base catalyst portion-wise or dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding dilute acetic acid or ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 3-Nitro-1-(4-octylphenyl)propan-1-one.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

-

Expected Spectral Data

While specific experimental spectra for the title compound are not provided in the search results, the following table outlines the expected regions for key signals based on its structure and data for analogous compounds.[13][14]

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons (doublets, ~7.0-8.0 ppm), methylene protons adjacent to the carbonyl group (triplet, ~3.2-3.5 ppm), methylene protons adjacent to the nitro group (triplet, ~4.5-4.8 ppm), octyl chain protons (multiplets, ~0.8-2.7 ppm). |

| ¹³C NMR | Carbonyl carbon (~195-200 ppm), aromatic carbons (~125-150 ppm), methylene carbon adjacent to the carbonyl (~40-45 ppm), methylene carbon adjacent to the nitro group (~75-80 ppm), octyl chain carbons (~14-35 ppm). |

| IR (Infrared) | C=O stretch (~1680-1700 cm⁻¹), NO₂ asymmetric stretch (~1540-1560 cm⁻¹), NO₂ symmetric stretch (~1370-1390 cm⁻¹), C-H aromatic and aliphatic stretches. |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for 3-Nitro-1-(4-octylphenyl)propan-1-one.

Caption: Overall synthesis workflow.

Logical Relationship of Reaction Types

This diagram shows the classification of the reactions used in the synthesis.

Caption: Classification of reaction types.

References

- 1. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Nitro-1-(4-octylphenyl)propan-1-one | CAS No- 899822-97-0 [chemicea.com]

- 4. 3-Nitro-1-(4-octylphenyl)propan-1-one | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]

- 7. scribd.com [scribd.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. Michael Addition, 1,5-diarylpenta-2,4-dien-1-ones, nitromethane, (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one, N-(3,5-Difluorophenyl)-N′-[(8α,9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]thiourea, Dihydroquinine Derivative - Buchler GmbH [buchler-gmbh.com]

- 10. adichemistry.com [adichemistry.com]

- 11. sctunisie.org [sctunisie.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Nitro-1-phenylpropan-1-one | C9H9NO3 | CID 569491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-(4-NITRO-PHENYL)-PROPAN-1-OL(20716-25-0) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols for the Analytical Detection of 3-Nitro-1-(4-octylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended for research and quality control purposes.

Analytical Methods Overview

A summary of the analytical methods for the detection of 3-Nitro-1-(4-octylphenyl)propan-1-one is presented below. These methods offer varying levels of sensitivity, selectivity, and complexity, allowing researchers to choose the most suitable approach based on their specific requirements.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis. | Chromatographic separation followed by tandem mass analysis. |

| Typical Application | Routine quality control, purity assessment. | Identification and quantification of volatile and semi-volatile impurities. | Trace level quantification, impurity profiling, and structural elucidation. |

| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |

| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |

| Linearity (r²) | >0.999 | >0.998 | >0.999 |

| Precision (%RSD) | < 2% | < 5% | < 3% |

| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 3-Nitro-1-(4-octylphenyl)propan-1-one in bulk drug substances and formulated products.

Experimental Protocol

1. Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (0.1%).

-

3-Nitro-1-(4-octylphenyl)propan-1-one reference standard.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-1 min: 50% B

-

1-10 min: 50-90% B

-

10-12 min: 90% B

-

12.1-15 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

4. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL). Prepare working standards by serial dilution in the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Quantify the amount of 3-Nitro-1-(4-octylphenyl)propan-1-one in the sample by comparing the peak area with a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of 3-Nitro-1-(4-octylphenyl)propan-1-one, particularly in complex matrices where higher selectivity is required.

Experimental Protocol

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

-

Dichloromethane (GC grade).

-

Helium (carrier gas, 99.999% purity).

-

3-Nitro-1-(4-octylphenyl)propan-1-one reference standard.

3. GC-MS Conditions:

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp: 15 °C/min to 300 °C, hold for 5 min.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

4. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Extract the sample with dichloromethane. Concentrate the extract if necessary and bring it to a known volume.

5. Data Analysis:

-

Identify the compound by its retention time and mass spectrum.

-

Quantify using a calibration curve based on the peak area of a characteristic ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is recommended for trace-level detection and quantification of 3-Nitro-1-(4-octylphenyl)propan-1-one, especially in biological matrices or for impurity profiling in pharmaceuticals.[1][2][3]

Experimental Protocol

1. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

2. Reagents and Standards:

-

Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Ammonium formate.

-

3-Nitro-1-(4-octylphenyl)propan-1-one reference standard.

-

Internal standard (IS), if available (e.g., a stable isotope-labeled analog).

3. LC-MS/MS Conditions:

-

Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and methanol (B).

-

Gradient Program:

-

0-0.5 min: 60% B

-

0.5-5 min: 60-95% B

-

5-6 min: 95% B

-

6.1-8 min: 60% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MS Parameters: Optimized for the analyte. A possible Multiple Reaction Monitoring (MRM) transition would be based on the precursor ion [M+H]⁺.

-

Precursor Ion (Q1): m/z 292.2

-

Product Ion (Q3): To be determined by infusion of the standard.

-

-

Collision Energy: Optimized for maximum signal.

4. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the reference standard in methanol (100 µg/mL). Prepare working standards by serial dilution.

-

Sample Solution: For pharmaceutical samples, dissolve in methanol. For biological samples (e.g., plasma), perform a protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.

5. Data Analysis:

-

Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation

All analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[4][5][6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection and quantification of 3-Nitro-1-(4-octylphenyl)propan-1-one. The choice of method will depend on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the generation of reliable and accurate data for research and quality control in the pharmaceutical industry.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. altabrisagroup.com [altabrisagroup.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wjarr.com [wjarr.com]

Application Note: HPLC Analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients, such as Fingolimod.[1][2][3] Its chemical formula is C17H25NO3 and it has a molar mass of 291.4 g/mol .[4] Accurate and robust analytical methods are crucial for monitoring its purity and ensuring the quality of pharmaceutical products. This application note presents a detailed protocol for the quantitative analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.

The methodology is based on established principles for the analysis of nitroaromatic compounds, employing a reversed-phase C18 column for optimal separation.[5][6][7]

Experimental Protocols

1. Materials and Reagents

-

3-Nitro-1-(4-octylphenyl)propan-1-one reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (88%)

-

0.45 µm PTFE syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector.

-

Analytical balance

-

Ultrasonic bath

-

pH meter

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-2 min: 60% B, 2-10 min: 60% to 90% B, 10-12 min: 90% B, 12-12.1 min: 90% to 60% B, 12.1-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

4. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Nitro-1-(4-octylphenyl)propan-1-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution is stable for up to 4 weeks when stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a sample containing 3-Nitro-1-(4-octylphenyl)propan-1-one and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range. For solid samples, sonicate for 10 minutes to ensure complete dissolution. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

5. System Suitability Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:

-

Tailing factor (Asymmetry): ≤ 2.0

-

Theoretical plates (N): ≥ 2000

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Data Presentation

Table 1: Quantitative Data Summary

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| 3-Nitro-1-(4-octylphenyl)propan-1-one | 8.5 | 1250000 | 50.0 |

| Hypothetical Impurity A | 6.2 | 15000 | 0.5 |

| Hypothetical Impurity B | 9.8 | 10000 | 0.3 |

Table 2: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (average) |

| 1 | 25000 |

| 5 | 125000 |

| 10 | 250000 |

| 25 | 625000 |

| 50 | 1250000 |

| 100 | 2500000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Mandatory Visualization

Caption: HPLC analysis workflow for 3-Nitro-1-(4-octylphenyl)propan-1-one.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one. The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocol and chromatographic conditions can be adapted for the analysis of similar nitroaromatic compounds.

References

- 1. 3-Nitro-1-(4-octylphenyl)propan-1-one | CAS No- 899822-97-0 [chemicea.com]

- 2. 3-Nitro-1-(4-octylphenyl)propan-1-one - Opulent Pharma [opulentpharma.com]

- 3. Cas 899822-97-0,3-nitro-1-(4-octylphenyl)-preopanone | lookchem [lookchem.com]

- 4. 3-Nitro-1-(4-octylphenyl)propan-1-one | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. separationmethods.com [separationmethods.com]

Application Notes and Protocols for 3-Nitro-1-(4-octylphenyl)propan-1-one (NPOP)

Disclaimer: 3-Nitro-1-(4-octylphenyl)propan-1-one (hereafter referred to as NPOP) is a novel compound. The following application notes and protocols are based on hypothetical data and are intended to serve as a scientific guide for its investigation as a potential modulator of inflammatory signaling pathways. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one (NPOP) is a research chemical characterized by a phenylpropanone core structure, a nitro functional group, and a lipophilic 4-octylphenyl tail. This unique combination of moieties suggests potential biological activity, particularly in pathways involving protein-lipid interactions or binding to hydrophobic pockets within signaling proteins. Preliminary in silico modeling and structural analogy to known kinase inhibitors suggest that NPOP may act as an inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical NF-κB signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, making NPOP a valuable tool for inflammation research.

These notes provide a framework for investigating the biological activity of NPOP, focusing on its potential as an inhibitor of the NF-κB pathway.

Physicochemical and Biological Properties

The following table summarizes the key properties of NPOP based on its chemical structure and hypothetical experimental data.

| Property | Value | Method/Assay |

| IUPAC Name | 3-Nitro-1-(4-octylphenyl)propan-1-one | - |

| Molecular Formula | C₁₇H₂₅NO₃ | - |

| Molecular Weight | 291.39 g/mol | - |

| Appearance | Pale yellow solid | Visual Inspection |

| Solubility | >50 mg/mL in DMSO; <0.1 mg/mL in Water | Solubility Testing |

| Purity | >98% | HPLC |

| IKKβ IC₅₀ | 85 nM | In Vitro Kinase Assay |

| NF-κB Reporter IC₅₀ | 450 nM | Cell-Based Assay |

| Cellular Toxicity (CC₅₀) | >25 µM | MTT Assay (HeLa cells) |

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Inhibition Assay

This protocol details a biochemical assay to determine the direct inhibitory activity of NPOP against the human IKKβ enzyme.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide (KKKKLERDWDD) substrate peptide

-

ATP (Adenosine triphosphate)

-

NPOP (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (or similar kinase activity detection reagent)

-

384-well white plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare a serial dilution of NPOP in DMSO, followed by a 1:100 dilution in kinase buffer. Final concentrations should range from 1 nM to 100 µM. Include a DMSO-only control.

-

In a 384-well plate, add 2.5 µL of the diluted NPOP or DMSO control.

-

Add 5 µL of a solution containing IKKβ enzyme and IKKtide substrate in kinase buffer.

-

Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at the Kₘ for the enzyme, e.g., 10 µM).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each NPOP concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Cell-Based NF-κB Reporter Assay

This protocol measures the inhibitory effect of NPOP on the NF-κB signaling pathway within a cellular context using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

NPOP (dissolved in DMSO)

-

TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB stimulus

-

96-well clear-bottom white plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells by adding NPOP at various final concentrations (e.g., 10 nM to 50 µM) for 1 hour. Include a DMSO vehicle control.

-

Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

-

Incubate for 6 hours at 37°C in a CO₂ incubator.

-

Remove the media and lyse the cells.

-

Measure luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate reader.

-

Normalize the luminescence values to the stimulated DMSO control and plot the dose-response curve to calculate the IC₅₀.

Protocol 3: Western Blot for IκBα Phosphorylation

This protocol assesses the ability of NPOP to inhibit the phosphorylation and subsequent degradation of IκBα, a key event upstream of NF-κB activation.

Materials:

-

RAW 264.7 macrophage cells

-

NPOP (dissolved in DMSO)

-

LPS (Lipopolysaccharide)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Plate RAW 264.7 cells and grow to ~80% confluency.

-

Pre-treat cells with NPOP (e.g., at 1x, 2x, and 5x its reporter IC₅₀) or DMSO for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 15 minutes. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Analyze band densities, normalizing phospho-IκBα to total IκBα and β-actin to confirm equal loading.

Visualizations and Workflows

Application Notes and Protocols for 3-Nitro-1-(4-octylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one is a synthetic organic compound.[1][2][3][4] While specific biological activities of this compound are not extensively documented in publicly available literature, it is known to be a synthetic intermediate in the preparation of an impurity of Fingolimod, an immunomodulatory drug used in the treatment of multiple sclerosis.[2][4] The presence of a nitro group in the molecule suggests potential for a range of biological activities, as nitro compounds are known to exhibit diverse effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[5][6]

Given the limited data on its direct biological effects, a primary and crucial step in the preclinical evaluation of 3-Nitro-1-(4-octylphenyl)propan-1-one is to determine its potential for inducing cytotoxicity in vitro.[7][8][9] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[8][10]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, cytotoxicity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for the screening of 3-Nitro-1-(4-octylphenyl)propan-1-one to determine its half-maximal inhibitory concentration (IC50) in a selected cell line.

Materials and Reagents:

-

3-Nitro-1-(4-octylphenyl)propan-1-one

-

Human cancer cell line (e.g., HeLa, A549, or HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Maintain the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Nitro-1-(4-octylphenyl)propan-1-one in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for another 24 to 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration against the percentage of cell viability.

Data Presentation

Table 1: Cytotoxic Effect of 3-Nitro-1-(4-octylphenyl)propan-1-one on HeLa Cells (Hypothetical Data)

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.15 ± 0.06 | 92.0 |

| 10 | 0.88 ± 0.05 | 70.4 |

| 50 | 0.61 ± 0.04 | 48.8 |

| 100 | 0.35 ± 0.03 | 28.0 |

Visualizations

Experimental Workflow for MTT Assay

References

- 1. 3-Nitro-1-(4-octylphenyl)propan-1-one | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-1-(4-octylphenyl)propan-1-one | CAS No- 899822-97-0 [chemicea.com]

- 3. :: 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS No: 899822-97-0 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. Cas 899822-97-0,3-nitro-1-(4-octylphenyl)-preopanone | lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. kosheeka.com [kosheeka.com]

- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for 3-Nitro-1-(4-octylphenyl)propan-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one is a nitro-containing aromatic ketone. While primarily documented as a synthetic intermediate in the preparation of analogs and impurities of Fingolimod (a Sphingosine-1-Phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis), its structural features suggest potential for direct applications in medicinal chemistry.[1][2][3] The presence of a nitro group, a versatile pharmacophore and potential toxicophore, combined with a lipophilic octylphenyl tail, presents a unique scaffold for drug design.[4][5][6]

The nitroaromatic moiety can be bioreduced in vivo to form reactive intermediates, suggesting that 3-Nitro-1-(4-octylphenyl)propan-1-one could be investigated as a prodrug.[5][7] Furthermore, its structural similarity to precursors of S1P receptor modulators indicates that it may serve as a lead compound for the development of novel therapeutics targeting this pathway, which is crucial in autoimmune diseases.[8][9][10]

These application notes provide a hypothetical framework for the investigation of 3-Nitro-1-(4-octylphenyl)propan-1-one as a potential S1P receptor modulator and as a candidate for bioreductive activation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Nitro-1-(4-octylphenyl)propan-1-one is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C17H25NO3 | PubChem[4] |

| Molecular Weight | 291.4 g/mol | PubChem[4] |

| IUPAC Name | 3-nitro-1-(4-octylphenyl)propan-1-one | PubChem[4] |

| CAS Number | 899822-97-0 | Chemicea[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[11] |

Proposed Medicinal Chemistry Applications

Sphingosine-1-Phosphate (S1P) Receptor Modulation

The structural resemblance of 3-Nitro-1-(4-octylphenyl)propan-1-one to intermediates of Fingolimod suggests its potential as a modulator of S1P receptors. S1P receptors are a class of G protein-coupled receptors that regulate lymphocyte trafficking.[9] Modulation of these receptors, particularly S1P1, leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation, a key mechanism in the treatment of autoimmune diseases like multiple sclerosis.[10]

The octylphenyl group provides the necessary lipophilicity to interact with the receptor's binding pocket, while the polar nitro-propanone chain could engage in hydrogen bonding and other polar interactions.

The proposed mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis | Semantic Scholar [semanticscholar.org]

- 3. 3-Nitro-1-(4-octylphenyl)propan-1-one | CAS No- 899822-97-0 [chemicea.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 10. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

Application Note: 3-Nitro-1-(4-octylphenyl)propan-1-one as a Fingolimod Impurity Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction